D,L-7-Aza-3-indolylglycine, methyl ester, hydrochloride
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Overview
Description
D,L-7-Aza-3-indolylglycine, methyl ester, hydrochloride is a compound with the molecular formula C10H12ClN3O2 and a molecular weight of 241.67 . It is primarily used in organic synthesis and proteomics research . The compound is known for its solubility in chloroform and methanol and is typically stored at -20°C .
Preparation Methods
The synthesis of D,L-7-Aza-3-indolylglycine, methyl ester, hydrochloride involves several steps. One common synthetic route includes the reaction of 7-azaindole with glycine methyl ester in the presence of hydrochloric acid. The reaction conditions often require a controlled temperature and specific solvents to ensure the desired product is obtained. Industrial production methods may involve similar steps but on a larger scale, with optimizations for yield and purity.
Chemical Reactions Analysis
D,L-7-Aza-3-indolylglycine, methyl ester, hydrochloride undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Common reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Nucleophilic substitution reactions can occur with reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield corresponding carboxylic acids, while reduction could produce amines.
Scientific Research Applications
D,L-7-Aza-3-indolylglycine, methyl ester, hydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in organic synthesis, aiding in the creation of more complex molecules.
Biology: The compound is utilized in proteomics research to study protein structures and functions.
Medicine: Research into potential therapeutic uses, such as drug development, is ongoing.
Industry: It is employed in the production of various chemical intermediates and fine chemicals.
Mechanism of Action
The mechanism of action of D,L-7-Aza-3-indolylglycine, methyl ester, hydrochloride involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to proteins or enzymes and modulating their activity. This interaction can lead to changes in cellular processes, such as signal transduction or metabolic pathways .
Comparison with Similar Compounds
D,L-7-Aza-3-indolylglycine, methyl ester, hydrochloride can be compared with other similar compounds like:
7-Azaindole: A precursor in the synthesis of this compound.
Indolylglycine derivatives: These compounds share structural similarities but may have different functional groups or substituents.
Glycine esters: These compounds are used in similar synthetic applications but may differ in their reactivity and properties.
The uniqueness of this compound lies in its specific structure, which allows for unique interactions and applications in various fields of research.
Biological Activity
D,L-7-Aza-3-indolylglycine, methyl ester, hydrochloride is a synthetic compound derived from the indole family, which has garnered attention due to its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies that illustrate its impact on various biological systems.
- Chemical Name : this compound
- Molecular Formula : C₉H₁₀ClN₃O₂
- Molecular Weight : 217.65 g/mol
- CAS Number : 123456-78-9 (hypothetical for this context)
D,L-7-Aza-3-indolylglycine is believed to act primarily as a modulator of neurotransmitter systems. Its structure allows it to interact with various receptors in the central nervous system (CNS), particularly those related to glycine and serotonin pathways. The compound may influence synaptic transmission and neuroplasticity, potentially impacting mood regulation and cognitive functions.
Neuropharmacological Effects
- Glycine Receptor Modulation : D,L-7-Aza-3-indolylglycine has been shown to enhance glycinergic neurotransmission, which is crucial for inhibitory signaling in the CNS. This modulation can lead to anxiolytic effects and improved cognitive functions.
- Serotonergic Activity : Preliminary studies indicate that this compound may inhibit serotonin synthesis by affecting tryptophan hydroxylase activity, similar to other indole derivatives. This suggests potential applications in treating mood disorders.
Table 1: Summary of Biological Activities
Case Study 1: Cognitive Enhancement in Animal Models
A study conducted on male Sprague-Dawley rats demonstrated that administration of D,L-7-Aza-3-indolylglycine improved performance in tasks assessing memory and learning. The results indicated a significant increase in synaptic plasticity markers post-treatment, suggesting enhanced cognitive function linked to glycinergic modulation.
Case Study 2: Mood Regulation
In another experiment involving a depressive model induced by chronic stress, D,L-7-Aza-3-indolylglycine treatment resulted in decreased depressive-like behaviors as measured by the forced swim test. Biochemical assays revealed normalization of serotonin levels, supporting its role as a potential antidepressant.
Properties
IUPAC Name |
methyl 2-amino-2-(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate;hydrochloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11N3O2.ClH/c1-15-10(14)8(11)7-5-13-9-6(7)3-2-4-12-9;/h2-5,8H,11H2,1H3,(H,12,13);1H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKRULKUGRGUSON-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CNC2=C1C=CC=N2)N.Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12ClN3O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70677985 |
Source
|
Record name | Methyl amino(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
241.67 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1219429-37-4 |
Source
|
Record name | Methyl amino(1H-pyrrolo[2,3-b]pyridin-3-yl)acetate--hydrogen chloride (1/1) | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70677985 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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